Lanthanum(+3)fluoride hemihydrate

Description

Overview of Rare Earth Fluorides: Structural Diversity and Chemical Characteristics

Rare earth fluorides are a class of inorganic compounds formed between rare earth elements (the lanthanide series, scandium, and yttrium) and fluorine. nih.gov These materials are characterized by their strong ionic bonding, which contributes to their high thermal stability and melting points. mdpi.com For instance, anhydrous Lanthanum Fluoride (B91410) (LaF₃) has a melting point of 1,493 °C. wikipedia.org Most rare earth fluorides exhibit low solubility in water and are resistant to attack by many acids. chivine-us.com

The structural chemistry of rare earth trifluorides (REF₃) is notably diverse. The lighter and larger lanthanide ions, from lanthanum to neodymium, typically adopt the trigonal LaF₃-type structure (tysonite). wikipedia.org In this structure, the lanthanum cation is highly coordinated, with nine fluorine atoms in its immediate vicinity, arranged in a tricapped trigonal prism geometry. wikipedia.org This structure is known to be an unusually good, though modest, electrical conductor at elevated temperatures due to the mobility of fluoride ions through vacancies in the crystal lattice. wikipedia.org

These unique properties make rare earth fluorides indispensable in a variety of high-technology applications, including specialty glasses, lasers, optical coatings, and catalysis. chivine-us.comchemicalbook.comheavenmaterials.com Lanthanum fluoride, for example, is a critical component in fluoride-selective electrodes and in ZBLAN, a type of heavy metal fluoride glass used for fiber-optic systems. wikipedia.orgchemicalbook.com

Table 1: General Properties of Anhydrous Lanthanum Fluoride (LaF₃)

| Property | Value |

|---|---|

| Chemical Formula | LaF₃ |

| Molar Mass | 195.90 g/mol |

| Appearance | White crystalline solid |

| Crystal Structure | Trigonal (hexagonal) |

| Density | 5.9 g/cm³ |

| Melting Point | 1,493 °C (2,719 °F; 1,766 K) |

| Solubility in Water | Insoluble |

Data sourced from multiple references. wikipedia.orgchemicalbook.com

Significance of Hydrated Forms in Lanthanide Chemistry and Material Science

Hydration, the attachment of water molecules to another substance, is a fundamental process in chemistry, particularly for ionic compounds. iaea.org In lanthanide chemistry, the trivalent cations (Ln³⁺) exhibit strong hydration in aqueous solutions due to their high charge-to-radius ratio. researchgate.net This interaction leads to the formation of solid crystallohydrates, where a specific number of water molecules are incorporated into the crystal lattice. iaea.org

The number of water molecules in the primary coordination sphere of a lanthanide ion is not constant across the series. For many hydrated salts, the lighter, larger lanthanides accommodate more water molecules (typically nine) than the heavier, smaller lanthanides (typically eight). acs.org This variation is a direct consequence of the lanthanide contraction. For example, lanthanum sulfate (B86663) forms a nonahydrate, La₂(SO₄)₃·9H₂O. mdpi.com

The presence of water of hydration significantly influences a compound's properties, including its crystal structure, solubility, and thermal stability. iaea.org Hydrated lanthanide salts often serve as precursors in materials synthesis. researchgate.net Through controlled thermal decomposition (heating), the water molecules are driven off, which can be a critical step in producing anhydrous phases or, at higher temperatures, oxides or oxyfluorides. acs.orgmdpi.com For instance, the thermal decomposition of hydrated lanthanum nitrate (B79036) proceeds through several dehydration steps before forming intermediate oxynitrates and finally lanthanum oxide. researchgate.net

Table 2: Examples of Hydrated Lanthanide Compounds

| Compound | Hydration State |

|---|---|

| Lanthanum Sulfate | La₂(SO₄)₃·9H₂O |

| Lutetium Chloride | [Lu(OH₂)₈]Cl₃ |

| Lanthanum Nitrate | La(NO₃)₃·6H₂O |

This table illustrates the common occurrence of hydrated species in lanthanide chemistry. researchgate.netmdpi.comresearchgate.net

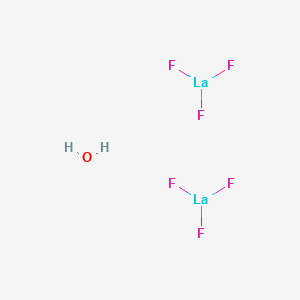

Specific Focus: Lanthanum(+3)Fluoride Hemihydrate (LaF₃·0.5H₂O) as a Unique Chemical Entity

Within the family of lanthanum fluoride compounds exists the specific hydrated form, this compound. This compound is recognized with the chemical formula (LaF₃)₂·H₂O, often written as LaF₃·0.5H₂O. nih.gov While its anhydrous counterpart, LaF₃, has been studied extensively, detailed research focusing specifically on the synthesis and characterization of the hemihydrate is less common.

The formation of such a hydrate (B1144303) is plausible during synthesis routes that involve aqueous solutions, where water molecules can be incorporated into the final product. researchgate.net The presence of even a small amount of hydration, as in the hemihydrate, distinguishes it from the anhydrous form. The water molecule is an integral part of the structure and can be expected to influence its physical and chemical properties.

The thermal behavior of LaF₃·0.5H₂O would predictably involve an initial dehydration step at a relatively low temperature to release the water molecule, yielding the anhydrous phase. Upon further heating, the resulting anhydrous lanthanum fluoride would exhibit the high thermal stability characteristic of the compound, eventually decomposing or reacting to form lanthanum oxyfluoride (LaOF) at very high temperatures in the presence of oxygen. mdpi.com The existence of this hemihydrate underscores the importance of controlling hydration during the synthesis of lanthanum fluoride to achieve the desired phase and properties for specific applications.

Table 3: Chemical Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | F₆H₂La₂O |

| Molecular Weight | 409.82 g/mol |

| Synonyms | Lanthanum fluoride hemihydrate, (LaF₃)₂·H₂O |

| Compound Type | Hydrate, Inorganic Compound |

Data sourced from PubChem. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

F6H2La2O |

|---|---|

Molecular Weight |

409.817 g/mol |

IUPAC Name |

trifluorolanthanum;hydrate |

InChI |

InChI=1S/6FH.2La.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |

InChI Key |

NKRFOWNWOHFKGK-UHFFFAOYSA-H |

Canonical SMILES |

O.F[La](F)F.F[La](F)F |

Origin of Product |

United States |

Synthesis Methodologies for Lanthanum Fluorides and Hydrated Analogues

Solution-Based Precipitation Techniques

Solution-based precipitation is a cornerstone for synthesizing lanthanum fluoride (B91410) materials. This approach involves the reaction of soluble precursors in a liquid medium to form an insoluble product.

Co-precipitation Approaches for Nanomaterial Formation

Co-precipitation is a widely employed method for producing lanthanum fluoride nanoparticles. This technique involves the simultaneous precipitation of the target compound along with other substances. It is particularly effective for creating doped nanomaterials or controlling particle size. For instance, lanthanum cerium oxide nanoparticles have been successfully synthesized using a co-precipitation method, which involves obtaining the nanoparticles in hydroxide (B78521) form first, followed by calcination at high temperatures. nih.govresearchgate.net Similarly, uncalcined lanthanum oxide nanoparticles can be synthesized via co-precipitation, resulting in a hexagonal structure with some presence of hydroxides and carbonates. researchpublish.com The use of modifiers like citric acid and glycine (B1666218) during co-precipitation can lead to a decrease in the size of the formed lanthanum fluoride particles and modify their surface properties. researchgate.net

The process often utilizes precursors such as lanthanum nitrate (B79036) hexahydrate and a precipitating agent like sodium hydroxide. researchpublish.com The size and morphology of the resulting nanoparticles are influenced by several parameters, including the concentration of reactants, temperature, and the order in which reagents are added. researchgate.net To prevent the aggregation of primary nanoparticles into larger structures, stabilizing agents are often introduced. researchgate.net For example, ethylenediaminetetraacetic acid (EDTA) has been used as a capping agent to control the size of nanoparticles during co-precipitation. researchgate.net

Hydrothermal and Solvothermal Routes for Controlled Crystallization

Hydrothermal and solvothermal synthesis are powerful methods for producing well-defined crystalline lanthanum fluoride. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. rsc.orgresearchgate.net

Hydrothermal Synthesis: This method has been successfully used to create a variety of lanthanide fluoride nano- and microcrystals with diverse structures and morphologies. researchgate.net The use of specific reagents, like NaBF4, has been shown to be crucial for obtaining the desired LnF3 crystal structures. researchgate.net The morphology of the resulting crystals, which can range from elongated nanoparticles to polyhedral microcrystals, can be influenced by the addition of organic additives like trisodium (B8492382) citrate (B86180). researchgate.net The reaction temperature and time are critical parameters; for instance, barium rare earth fluoride nanocrystals have been synthesized at 180°C for 6 hours using ethylenediamine (B42938) as a solvent. iaea.org

Solvothermal Synthesis: In this variation, organic solvents like ethanol (B145695) or ethylene (B1197577) glycol are used as the reaction medium. mdpi.compreprints.orgpreprints.org This method has been employed to synthesize LaF3:Ce nanoparticles, where the choice of solvent was found to influence the average particle size, with ethanol favoring smaller particles (around 30 nm) compared to ethylene glycol (around 45 nm). mdpi.compreprints.orgpreprints.org The reaction is typically carried out at elevated temperatures, for example, 200°C for 4 hours, and often involves a stabilizer like polyethylene (B3416737) glycol (PEG) to control particle growth. mdpi.compreprints.orgpreprints.org

Influence of Reaction Parameters on Hydration State and Crystallinity

The hydration state and crystallinity of lanthanum fluoride are highly dependent on the specific reaction conditions during synthesis. Key parameters that exert significant influence include:

pH: The pH of the reaction medium can affect the morphology and dimensions of the final particles. nih.gov For instance, in the synthesis of a lanthanum-modified flocculant, the optimal pH for the formation of the polysilicate base was found to be 2. nih.gov In the context of fluoride adsorption, the initial pH of the solution is a critical factor, with an optimal pH of around 6.8 observed for fluoride uptake by a calcined magnesium–ferri–lanthanum hydrotalcite-like compound. rsc.org

Temperature: Temperature plays a crucial role in both the crystallization process and the potential for dehydration. Higher temperatures generally lead to more ordered and larger crystals. researchgate.net For example, in the synthesis of lanthanum cerium fluoride abrasives, calcination temperatures ranging from 400 to 1050 °C were used, with different phases of lanthanum fluoride and oxyfluoride forming at different temperature ranges. mdpi.com

Reactant Concentration: The concentration of the precursor solutions directly impacts the nucleation and growth rates of the crystals, thereby affecting their size and distribution. researchgate.net

Additives: The presence of organic molecules or other ions can significantly alter the final product. For example, citric acid and glycine have been shown to act as surface modifiers, forming chemical bonds with the lanthanum ions on the particle surface. researchgate.net

Thermal Decomposition Methods from Precursors

Thermal decomposition offers an alternative route to synthesize lanthanum fluoride. This method involves heating a precursor compound, which then breaks down to form the desired material. For example, lanthanum trifluoride (LaF3) can be obtained as the final product from the thermal decomposition of lanthanum trifluoromethanesulfonate (B1224126) [La(OTf)3]. oup.com The decomposition process proceeds through a series of reactions, ultimately yielding LaF3, sulfur dioxide, carbon dioxide, and other byproducts. oup.com

Another approach involves the thermal decomposition of lanthanum hydroxide, which transforms into lanthanum hydroxide oxide (LaOOH) at approximately 330 °C and further decomposes to the pure oxide (La2O3) at temperatures above 490 °C. researchgate.net The presence of carbonates, which can form due to the basic nature of lanthanum compounds, can influence the decomposition pathway. researchgate.net Schlenk line based thermal decomposition is another route being explored for the synthesis of nanosized LaF3, where the influence of different bases on the reaction is a key area of investigation. ugent.be

Chemical Bath Deposition for Thin Film Formation

Chemical bath deposition (CBD) is a simple and cost-effective technique for producing thin films of materials onto a substrate. wikipedia.org This method involves immersing a substrate in a solution containing the precursors for the desired film. The film then forms on the substrate through a chemical reaction in the solution. wikipedia.orgyoutube.com

LaF3 thin films can be deposited using a CBD technique where a substrate, such as porous silicon, is exposed to a reaction between a lanthanum source like lanthanum chloride (LaCl3) and hydrofluoric acid (HF). researchgate.net This method allows for the direct deposition of LaF3 onto the substrate's surface. researchgate.net CBD is advantageous due to its low-temperature operation (<100 °C), scalability to large areas, and minimal infrastructure requirements. wikipedia.org The properties of the deposited films, such as their thickness and composition, can be controlled by adjusting parameters like the precursor concentrations, bath temperature, and pH of the solution. youtube.com

Control of Morphology and Size in Nanocrystal Synthesis

The ability to control the morphology (shape) and size of lanthanum fluoride nanocrystals is crucial for tailoring their properties for specific applications. instras.comscispace.com Various synthesis strategies have been developed to achieve this control.

Reverse Micelle Method: This technique utilizes microemulsions, which are thermodynamically stable dispersions of water in an oil phase, stabilized by a surfactant. The aqueous cores of these reverse micelles act as nanoreactors for the synthesis of nanoparticles. By controlling the water-to-surfactant ratio, the size of the resulting nanoparticles can be precisely controlled. instras.com For instance, yttrium fluoride nanoparticles with controllable diameters between 6 and 50 nm have been prepared using this method. instras.comscispace.com

Hydrothermal/Solvothermal Control: As mentioned earlier, the parameters in hydrothermal and solvothermal synthesis can be tuned to control morphology. researchgate.net For example, the use of different fluoride sources and adjusting the pH in a hydrothermal process can alter the shape of NaYF4 nanocrystals from prismatic microrods to hexagonal prismatic structures. nih.gov The addition of certain ions, like Yb3+, during the hydrothermal synthesis of NaGdF4 nanocrystals has been shown to influence the size and aspect ratio of the resulting nanorods. nih.gov

Use of Modifying Agents: Organic molecules can be used to direct the growth and shape of nanocrystals. researchgate.net For example, the presence of citric acid during the synthesis of LaF3 nanoparticles leads to smaller particle sizes. researchgate.net

The following table summarizes the effect of different synthesis parameters on the morphology and size of lanthanum fluoride nanocrystals based on research findings.

| Synthesis Method | Parameter | Effect on Morphology and Size |

| Co-precipitation | Modifying Agent (e.g., citric acid) | Decreases particle size researchgate.net |

| Hydrothermal | Additive (e.g., trisodium citrate) | Influences morphology (e.g., elongated nanoparticles, polyhedral microcrystals) researchgate.net |

| Solvothermal | Solvent (e.g., ethanol vs. ethylene glycol) | Affects average particle size (ethanol leads to smaller particles) mdpi.compreprints.orgpreprints.org |

| Reverse Micelle | Water-to-surfactant ratio | Controls the diameter of the nanoparticles instras.comscispace.com |

| Hydrothermal | Dopant Ion (e.g., Yb3+) | Influences size and aspect ratio of nanorods nih.gov |

Role of Surfactants and Ligands in Morphology Modulation

The morphology of lanthanum fluoride crystals can be significantly influenced by the use of surfactants and ligands during synthesis. These molecules act as capping agents, adsorbing to specific crystal faces and directing crystal growth. This controlled growth is essential for tailoring the properties of the resulting materials.

The use of organic acids, such as citric acid and glycine, has been shown to decrease the particle size of LaF₃ nanoparticles. pleiades.onlineresearchgate.net These molecules act as surface modifiers, forming chemical bonds with the La³⁺ ions on the particle surface. pleiades.onlineresearchgate.net In the case of citric acid, it can form bridging or bidentate complexes, which helps in stabilizing the resulting colloids. researchgate.net The presence of these ligands allows for the repeated coagulation and dispersion of the nanoparticles by adjusting the pH, a useful feature for purification. researchgate.net

The choice of ligand can also impact the luminescent properties of doped lanthanum fluoride nanoparticles. For instance, in neodymium-doped LaF₃ nanoparticles, ligands with ring structures have been found to reduce quenching effects, leading to stronger fluorescence intensity and longer lifetimes compared to those with branched paraffin (B1166041) structures. researchgate.net This is attributed to the reduction of –OH groups, which act as quenchers, on the nanoparticle surface. researchgate.net

The table below summarizes the effects of different surfactants and ligands on the morphology of lanthanum-based coordination polymers.

| Surfactant/Ligand | Effect on Morphology | Reference |

| Cetyltrimethylammonium bromide (CTAB) | Change from spindle-like to tetragonal prism-like; decrease in size. | researchgate.net |

| Sodium dodecyl sulfate (B86663) (SDS) | Significant influence on size and morphology. | researchgate.net |

| Polyvinylpyrrolidone (B124986) (PVP) | Significant influence on size and morphology. | researchgate.net |

| Citric Acid | Decrease in particle size; formation of stable colloids. | pleiades.onlineresearchgate.net |

| Glycine | Decrease in particle size. | pleiades.onlineresearchgate.net |

This table is interactive. Users can sort and filter the data.

Impact of Solvent Systems on Product Characteristics

The solvent system employed during the synthesis of lanthanum fluoride plays a critical role in determining the characteristics of the final product, including its phase, structure, and particle size.

A surfactant-free method for synthesizing uniform LaF₃ hollow microspheres utilizes a La(OH)CO₃ precursor in an aqueous solution at a low temperature of 50 °C. nih.gov In this process, the phase and structure of the products can be controlled by adjusting the pH of the solution. nih.gov Another approach involves the use of N,N-dimethylformamide (DMF) in a solvothermal synthesis to produce lanthanum methanoate, which can then be used for fluoride removal. rsc.org The reaction is carried out at 150 °C. rsc.org

Different wet-chemical methods have been compared for the preparation of lanthanum fluoride, including direct hydrofluoric acid precipitation, oxalic acid transformation, and ammonium (B1175870) bicarbonate transformation. guidechem.com The direct precipitation with hydrofluoric acid results in small colloidal particles that are difficult to filter. guidechem.com

The use of a mixed solvent system, such as DMF and acetone, is employed in the electrospinning of polyvinylidene fluoride (PVDF), a process that can be used to create composite materials. acs.org In hydrothermal synthesis, the use of NaBF₄ as a fluorine source is essential for obtaining the desired LnF₃ crystal structures. researchgate.net The addition of trisodium citrate in this system can also influence the morphology of the resulting nano- or microcrystals. researchgate.net

The following table outlines the influence of various solvent systems on the synthesis of lanthanum fluoride and related compounds.

| Solvent System | Synthesis Method | Key Findings | Reference |

| Water | Precipitation | Formation of LaF₃ hollow microspheres from a La(OH)CO₃ precursor. | nih.gov |

| N,N-dimethylformamide (DMF) | Solvothermal | Production of lanthanum methanoate for fluoride removal. | rsc.org |

| Water | Direct Precipitation | Yields small, difficult-to-filter colloidal particles of LaF₃. | guidechem.com |

| DMF/Acetone | Electrospinning | Used for the preparation of PVDF solutions. | acs.org |

| Water | Hydrothermal | NaBF₄ is crucial for LnF₃ crystal structure; trisodium citrate affects morphology. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Advanced Structural Elucidation and Crystallography of Lanthanum Fluoride Hydrates

Crystal Structure Determination via X-ray Diffraction (XRD) and Neutron Diffraction

There are no specific X-ray or neutron diffraction studies found for Lanthanum(+3)fluoride hemihydrate. Such studies are essential for definitively determining the atomic arrangement within a crystal. While one study mentions the formation of hydrated lanthanum fluoride (B91410) powders with a general formula RF₃·nH₂O (where n ≈ 0.3), it does not provide a detailed structural analysis for a specific hemihydrate phase. Another study notes the potential formation of complex ammonium (B1175870) lanthanum fluoride hemihydrates as impurities in specific reactions, but not of the pure LaF₃·0.5H₂O. sibran.ru The detailed crystallographic data available is for anhydrous LaF₃, which possesses the tysonite structure. materialsproject.orgmdpi.com

Analysis of Unit Cell Parameters and Space Group Symmetry

No experimentally determined unit cell parameters (a, b, c, α, β, γ) or space group have been published for this compound. For the anhydrous form, these parameters are well-established, with a trigonal crystal system and typically assigned to the P-3c1 space group. wikipedia.orgmdpi.comresearchgate.net The incorporation of water molecules into the lattice would necessitate a different crystal structure, but its parameters remain uncharacterized.

Lanthanum Coordination Environment and Fluoride Sublattice

The coordination environment of the lanthanum ion and the arrangement of the fluoride sublattice in the hemihydrate are unknown. In anhydrous LaF₃, the lanthanum ion is in a 9-coordinate environment, bonded to nine fluoride ions in a distorted trigonal prismatic geometry. materialsproject.orgwikipedia.org The presence and bonding of water molecules in the hemihydrate would likely alter this coordination number and geometry, but no specific data is available.

Position and Role of Water Molecules within the Crystal Lattice

The precise positions of the water molecules within the crystal lattice of this compound have not been determined. It is unknown whether the water molecules are directly coordinated to the lanthanum ion or exist as interstitial water held in place by hydrogen bonds within the lattice. Resolving this would require detailed neutron diffraction studies, which are particularly effective at locating hydrogen atoms. nih.gov

Microstructural Characterization by Electron Microscopy (TEM, SEM)

A search for Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) studies focused on the microstructure of this compound yielded no results. While numerous studies use these techniques to examine anhydrous LaF₃ in forms such as nanoparticles, thin films, and single crystals, there is no corresponding analysis for the hemihydrate. hzdr.de

Investigation of Crystalline Imperfections and Defect Chemistry

The defect chemistry of this compound is an unstudied area. Research into the anhydrous form indicates the presence of Schottky defects and fluorine vacancies, which are crucial for its ionic conductivity. wikipedia.org The introduction of water molecules and potential hydroxyl groups in the hemihydrate would introduce entirely different types of point defects and crystalline imperfections, which have not been investigated.

Analysis of Grain Boundaries and Crystalline Domains

There is no available research on the analysis of grain boundaries or crystalline domains in bulk this compound.

Structural Relationships between Anhydrous and Hydrated Lanthanum Fluoride Phases

The incorporation of water molecules into the crystal lattice of lanthanum fluoride induces significant structural transformations, leading to distinct phases with unique crystallographic properties. The relationship between the anhydrous tysonite structure of lanthanum fluoride (LaF₃) and its hydrated forms, particularly this compound (LaF₃·0.5H₂O), is a subject of detailed crystallographic investigation.

The introduction of water into the lanthanum fluoride matrix to form this compound (LaF₃·0.5H₂O) alters this arrangement. While detailed single-crystal X-ray diffraction data for the hemihydrate is not widely available in foundational databases, studies on related hydrated rare-earth fluorides and phosphates suggest a structural shift. nbuv.gov.uaresearchgate.net For instance, hydrated lanthanum fluoride powders with a formula of RF₃·nH₂O (where n is approximately 0.3) have been found to crystallize in the hexagonal system. researchgate.net Similarly, lanthanum phosphate (B84403) hemihydrate (LaPO₄·0.5H₂O) is known to adopt a hexagonal syngonium. nbuv.gov.ua This suggests that LaF₃·0.5H₂O likely also possesses a hexagonal crystal structure, a deviation from the trigonal symmetry of its anhydrous counterpart.

The primary structural difference arises from the integration of water molecules into the crystal lattice. In the hemihydrate, these water molecules are not merely adsorbed on the surface but are integral components of the crystal structure, likely occupying specific vacancies or interstitial sites within the lattice. The presence of these water molecules can lead to several structural modifications compared to the anhydrous tysonite phase:

Change in Crystal System: A shift from the trigonal system of anhydrous LaF₃ to a likely hexagonal system for LaF₃·0.5H₂O.

Alteration of Unit Cell Parameters: The inclusion of water molecules is expected to expand the crystal lattice, resulting in different unit cell dimensions compared to the anhydrous form.

Creation of New Bonding Interactions: The presence of water introduces O-H···F hydrogen bonds, which are absent in the anhydrous structure. These bonds play a crucial role in stabilizing the hydrated phase.

The dehydration of hydrated rare-earth fluorides often proceeds in a stepwise manner, indicating that water molecules may have different energetic environments within the crystal lattice. This stepwise dehydration underscores the integral role of water in the crystal structure, where its removal leads to phase transitions, eventually reverting to the anhydrous tysonite structure upon complete dehydration at elevated temperatures. researchgate.net

Table 1. Crystallographic Data for Anhydrous Lanthanum Fluoride (LaF₃)

| Parameter | Value |

|---|

Spectroscopic Characterization of Hydrated Lanthanum Fluorides

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound. youtube.com These methods probe the vibrational motions of molecules and crystal lattices. While FTIR measures the absorption of infrared light by molecules with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations, especially for non-polar bonds and backbone structures. mdpi.com

In the context of lanthanum fluoride (B91410), vibrational spectroscopy is crucial for identifying the stretching and bending modes associated with the Lanthanum-Fluorine (La-F) bonds. In studies of molten salt systems containing lanthanum fluoride, Raman spectroscopy has identified vibrational modes corresponding to complex lanthanide-fluoride species. researchgate.netrsc.org For instance, in mixtures where the lanthanide halide mole fraction is low, the predominant species are LnF₆³⁻ octahedra. researchgate.net The spectra are characterized by distinct bands assigned to the vibrational modes of these octahedra. rsc.org

For lanthanum-containing melts, a key polarized band is assigned to the ν₁ symmetric stretching mode (A₁g) of the LaF₆³⁻ octahedron. researchgate.netrsc.org This mode's frequency is sensitive to the polarizing power of the lanthanide cation. researchgate.net

Table 1: Characteristic Raman Active Vibrational Modes for Lanthanum Fluoride Species This table is interactive. Click on the headers to sort.

| Vibrational Mode | Symmetry Assignment | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A₁g | ~400 | Symmetric stretching of La-F bonds in LaF₆³⁻ octahedra |

Note: The exact wavenumbers can vary based on the physical state (solid, melt) and local coordination environment.

For a hydrated salt like Lanthanum(+3)fluoride hemihydrate, FTIR and Raman spectroscopy are essential for characterizing the incorporated water molecules and their interactions within the crystal lattice. The fluoride ion is known to form some of the strongest hydrogen bonds. chemrxiv.orgchemrxiv.org The presence of these interactions significantly influences the vibrational spectra.

The key spectral regions for water analysis are:

O-H Stretching Region (approx. 3000-3600 cm⁻¹): In the gas phase, the O-H stretching vibration of a water molecule appears at a higher frequency. In the hydrated crystal, the formation of hydrogen bonds between water molecules and fluoride ions (O-H···F) weakens the O-H bond, causing a characteristic redshift (shift to lower wavenumbers) in the stretching frequency. The extent of this shift correlates with the strength of the hydrogen bond.

H-O-H Bending Region (approx. 1600-1650 cm⁻¹): The bending vibration of the water molecule is also sensitive to its environment and typically shows a slight blueshift (shift to higher wavenumbers) upon hydrogen bonding.

Librational Region (approx. 300-900 cm⁻¹): This region contains bands corresponding to the restricted rotational motions (rocking, wagging, twisting) of water molecules within the crystal lattice. The frequencies of these librational modes are highly sensitive to the coordination environment and the strength of the hydrogen bonding network. chemrxiv.org

The analysis of these bands provides direct evidence of water intercalation and allows for a detailed understanding of the hydrogen-bonding network that stabilizes the hydrated structure. nih.govmdpi.com

Table 2: Expected Vibrational Bands for Water in this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Description |

|---|---|---|---|

| O-H Stretch | 3000 - 3600 | FTIR, Raman | Stretching of hydroxyl groups, redshifted due to H-bonding with fluoride. |

| H-O-H Bend | 1600 - 1650 | FTIR | Bending motion of intercalated water molecules. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It functions by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly useful for determining the oxidation states of lanthanum and fluorine in the compound. xpsdatabase.net The binding energy of a core electron is sensitive to the chemical environment of the atom.

Lanthanum (La 3d): The La 3d region is the primary XPS signal for lanthanum. thermofisher.com It exhibits well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). A key feature is that each of these components is further split into a doublet due to multiplet splitting, a final-state effect arising from the interaction between the core hole and the valence electrons. thermofisher.com For lanthanum in the +3 oxidation state, as in La(OH)₃ or LaF₃, the main La 3d₅/₂ peak is typically observed in the range of 834-835 eV. thermofisher.comresearchgate.net The presence and separation of these satellite peaks are characteristic of the La³⁺ state.

Fluorine (F 1s): The F 1s peak is used to identify fluorine. In metal fluorides, the F 1s peak is typically sharp and symmetrical. thermofisher.com Its binding energy is generally found around 685 eV. While fluorine induces significant chemical shifts in the elements it bonds to, the shifts within the F 1s peak itself among different inorganic fluorides are often small. thermofisher.com

Table 3: Typical XPS Binding Energies for Lanthanum Fluoride This table is interactive. Click on the headers to sort.

| Element | Spectral Region | Typical Binding Energy (eV) | Notes |

|---|---|---|---|

| Lanthanum | La 3d₅/₂ | 834.3 - 835.0 | Main peak, exhibits multiplet splitting characteristic of La³⁺. thermofisher.comresearchgate.net |

| Lanthanum | La 3d₃/₂ | ~851.0 | Spin-orbit partner to La 3d₅/₂, also shows multiplet splitting. researchgate.net |

| Fluorine | F 1s | ~685.0 | Generally a sharp, symmetric peak. researchgate.net |

| Oxygen | O 1s | ~531-533 | Expected from water of hydration (in hydroxide (B78521) form) and potential surface carbonates. researchgate.net |

As a surface-sensitive technique, XPS is ideal for analyzing the surface chemistry of this compound. Lanthanum is a highly reactive element, and its compounds are prone to surface reactions with atmospheric components. thermofisher.com XPS analysis can reveal the presence of surface species that are different from the bulk material.

It is common to detect surface hydroxides (La(OH)₃) or oxyfluorides (LaOF) due to the hydrolysis of the surface in the presence of water vapor. thermofisher.comusc.edu.au Furthermore, reactions with atmospheric carbon dioxide can lead to the formation of surface lanthanum carbonate (La₂(CO₃)₃). thermofisher.com These different species can be identified by shifts in the La 3d, O 1s, and C 1s core level spectra. The oxidation state of lanthanum in these surface compounds is consistently found to be +3. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in a material. For lanthanum fluoride hydrates, both ¹³⁹La and ¹⁹F are NMR-active nuclei that can provide detailed structural information. nih.gov

¹³⁹La NMR: Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the nucleus of choice due to its much higher natural abundance (99.91%) and greater sensitivity. huji.ac.il ¹³⁹La has a nuclear spin of I = 7/2 and possesses a significant electric quadrupole moment. michael-hunger.de This causes its NMR signal to be very sensitive to the symmetry of the local electric field gradient. In environments with low symmetry, which is expected in a hydrated crystal, the quadrupolar interaction leads to significant broadening of the NMR signals. huji.ac.il Nevertheless, solid-state ¹³⁹La NMR can confirm the local structure around the lanthanum ions and detect the presence of different lanthanum sites within the crystal lattice. nih.govrsc.org

¹⁹F NMR: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy, having a nuclear spin of I = 1/2 and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H. nih.gov ¹⁹F NMR spectra typically exhibit sharp lines and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govucsb.edu In this compound, ¹⁹F NMR can distinguish between fluoride ions in different crystallographic positions. The presence of water molecules and hydrogen bonding (F···H-O) will influence the shielding of the fluorine nuclei, leading to distinct chemical shifts compared to anhydrous LaF₃. nih.gov Solid-state NMR studies on LaF₃ nanoparticles have shown that inhomogeneous broadening of the ¹⁹F NMR powder patterns can reveal a distribution of fluorine environments from the core to the surface of the particles. nih.gov

Table 4: NMR Properties of Relevant Nuclei for this compound Analysis This table is interactive. Click on the headers to sort.

| Nucleus | Natural Abundance (%) | Spin (I) | Notes on Application |

|---|---|---|---|

| ¹³⁹La | 99.91 | 7/2 | Quadrupolar nucleus; provides information on La local environment symmetry, but signals are often broad. huji.ac.il |

| ¹⁹F | 100 | 1/2 | High sensitivity; provides detailed information on F local environments and F-La / F-H interactions. nih.gov |

Information regarding Spectroscopic Characterization of Lanthanum(+3) Fluoride Hemihydrate is Not Available

Following a comprehensive search of publicly available scientific literature, detailed research findings and specific data for the spectroscopic characterization of Lanthanum(+3) fluoride hemihydrate (LaF₃·0.5H₂O) could not be located. While the existence of this compound is noted in chemical databases and some technical documents, dedicated studies focusing on its nuclear magnetic resonance (NMR) properties and the dynamics of its water and ion components appear to be unavailable.

The search included extensive queries for ¹⁹F NMR and ¹³⁹La NMR data specific to lanthanum(+3) fluoride hemihydrate, as well as for dynamic studies concerning water exchange and ion mobility within its crystal lattice. The search was broadened to include analogous hydrated lanthanide fluorides and general principles of water and ion dynamics in similar inorganic hydrates. However, these broader searches did not yield specific data that could be confidently extrapolated to describe the unique properties of lanthanum(+3) fluoride hemihydrate without risking scientific inaccuracy.

Therefore, the requested article, which was to be strictly focused on the detailed spectroscopic characterization of this specific compound, cannot be generated at this time due to the absence of the necessary primary research data in the available literature.

Theoretical and Computational Investigations of Lanthanum and Fluoride Hydration Complexes

Density Functional Theory (DFT) and First-Principles Calculations

Density Functional Theory (DFT) and other first-principles methods are instrumental in modeling the electronic and structural properties of materials from fundamental quantum mechanics. These calculations have been applied to study lanthanum fluoride (B91410) systems, providing detailed information about their electronic structure, stability, and geometry.

DFT calculations have been employed to investigate the electronic properties of anhydrous lanthanum fluoride (LaF₃), which serves as a foundational model for its hydrated forms. Studies on the tysonite phase of LaF₃, the stable structure at room temperature, reveal it to be a wide band-gap insulator. questjournals.org

Calculations using the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often underestimate experimental band gaps. For tysonite LaF₃, DFT-GGA calculations predict a direct band gap of approximately 7.78 eV, whereas experimental values are closer to 9.0 eV or 9.6 eV. questjournals.orgresearchgate.net Other DFT calculations report a band gap of 6.04 eV. materialsproject.org The discrepancy is a known limitation of these functionals. questjournals.org Despite this, the calculations provide valuable insights into the electronic density of states (DOS). The upper valence band is primarily composed of F 2p states, while the conduction band is dominated by La 5d and 6s states.

The electronic band structure of LaF₃ indicates that it is a strong insulator, a property that makes it transparent to visible light and useful for deep ultraviolet (UV) applications. questjournals.orgwikipedia.org While specific DFT studies on the electronic structure of lanthanum(+3)fluoride hemihydrate are not prevalent, the incorporation of water molecules into the crystal lattice is expected to introduce localized states related to the water molecules' orbitals (O 2p, H 1s) within the electronic structure, potentially influencing the band gap and optical properties.

Table 1: Comparison of Calculated and Experimental Band Gaps for LaF₃

| Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| DFT-GGA questjournals.org | 7.78 | 9.0 questjournals.org |

| DFT (Materials Project) materialsproject.org | 6.04 | - |

| First-Principles researchgate.net | 9.6 | 9.7 researchgate.net |

Computational studies on the thermodynamic stability of lanthanide compounds provide insights into the favorability of their formation. First-principles calculations on lanthanide oxyfluorides (REOF) show that they are energetically stable relative to a mixture of their constituent oxides and fluorides, with LaOF being particularly stable. researchgate.net This suggests a strong thermodynamic driving force for the interaction between lanthanum, oxygen, and fluorine.

While direct DFT comparisons of the energetic stability of anhydrous LaF₃ versus this compound are limited, experimental work on hydrated lanthanum fluoride powders with a general formula RF₃ · nH₂O (where n = 0.30 ± 0.01) has been reported. This stoichiometry is close to that of a trihydrate, not a hemihydrate. The study indicates that dehydration of these powders is complete at 380°C.

DFT calculations can be used to compare the cohesive energies of different crystal structures. For instance, studies have shown that for anhydrous LaF₃, the tysonite (trigonal, P-3c1) structure is more energetically favorable than the hexagonal (P63cm) structure. researchgate.net To determine the stability of the hemihydrate, one would need to compute the total energy of the LaF₃·0.5H₂O structure and compare it to the summed energies of anhydrous LaF₃ and water molecules, accounting for basis set superposition error. Such calculations would elucidate the energetic gain from the hydration of the anhydrous crystal lattice. DFT studies on the hydroxylation of metal fluorides also suggest that the interaction with components of water is energetically significant. mdpi.comresearchgate.net

First-principles calculations are highly effective in predicting the ground-state atomic arrangement and vibrational properties of crystalline materials. For anhydrous tysonite LaF₃, DFT calculations have successfully predicted its lattice parameters. questjournals.org In this structure, the La³⁺ ion is in a 9-coordinate geometry, bonded to nine F⁻ ions with La-F distances ranging from 2.41 to 2.62 Å. materialsproject.orgwikipedia.org

The introduction of water molecules to form a hydrated complex like this compound would alter this equilibrium geometry. The water molecules would coordinate to the La³⁺ ion, likely increasing its coordination number or replacing some fluoride ions in the first coordination shell, leading to new equilibrium bond lengths and angles.

Vibrational frequencies calculated via DFT can be compared with experimental infrared (IR) and Raman spectroscopy to validate the predicted structure. For the hydrated La³⁺ ion in solution, the La–O stretching frequency has been identified at around 360 cm⁻¹ using a QMCF-MD approach. nih.gov This provides a benchmark for the vibrational modes expected from the interaction of lanthanum with water ligands. DFT calculations on LaF₃ have also been used to simulate Raman spectra, which show good agreement with experimental data. researchgate.net For a hydrated crystal, additional vibrational modes corresponding to the water molecules (stretching, bending, wagging, and rocking) and the La-OH₂ bonds would be present in the calculated vibrational spectrum.

Investigation of Defect Structures and Their Influence on Electronic Properties

The properties of crystalline materials like lanthanum fluoride are significantly influenced by the presence of defects in the crystal lattice. These imperfections can alter the electronic structure and give rise to new optical and electrical characteristics.

An F-center is a crystallographic defect where an anionic vacancy is occupied by one or more unpaired electrons. wikipedia.orgtaylorandfrancis.com This type of defect is common in ionic compounds, including alkali metal halides, and is named from the German word Farbzentrum, meaning "color center," because these defects tend to absorb light in the visible spectrum, coloring the otherwise transparent material. wikipedia.orgyoutube.com The formation of an F-center typically occurs when a crystal is heated in the presence of a metal vapor or irradiated, causing an anion to leave its lattice site. youtube.com To maintain charge neutrality, an electron becomes trapped in the resulting vacancy. taylorandfrancis.comyoutube.com

In anhydrous lanthanum fluoride (LaF₃), the crystal structure is known to accommodate defects. At room temperature (300 K), the lattice allows for the formation of Schottky defects, which are vacancies in both cation and anion sublattices, with a relatively low activation energy of 0.07 eV. wikipedia.org This inherent susceptibility to vacancy formation is a prerequisite for the creation of F-centers.

While direct computational studies on F-center energetics specifically within a This compound lattice are not extensively documented in current literature, the principles of F-center formation can be extended. The presence of water molecules within the crystal lattice of a hydrate (B1144303) would introduce significant modifications to the local environment compared to the anhydrous crystal. These modifications would theoretically influence F-center formation in several ways:

Lattice Distortion: Water molecules would occupy specific sites, causing localized strain and altering the lattice parameters. This change in the crystal field could raise or lower the energy required to displace a fluoride ion from its lattice position.

Dielectric Environment: The water molecule's polarity would change the local dielectric constant. This would affect the Coulombic interaction between the trapped electron and the surrounding positive lanthanum ions, thereby altering the energy levels of the F-center and shifting its characteristic absorption band.

The energy required to form an F-center is a critical parameter, and its calculation would involve quantum mechanical models that can accurately represent the hydrated lattice, the anionic vacancy, and the trapped electron.

Thermodynamics of Hydration: Binding Energies and Free Energies of Hydration

The thermodynamics of hydration for lanthanum fluoride can be considered from two perspectives: the dissolution and solvation of its constituent ions in water, or the formation of a solid hydrate from the anhydrous form. For the compound this compound (LaF₃·0.5H₂O), the latter perspective is key, focusing on the energetics of incorporating water into the solid-state lattice.

The binding energy of hydration in this context refers to the energy released upon the binding of water molecules within the LaF₃ crystal structure to form the hemihydrate. The free energy of hydration would be the change in Gibbs free energy for this process (LaF₃(s) + 0.5H₂O(g/l) → LaF₃·0.5H₂O(s)), determining the spontaneity of hydrate formation under given conditions.

First-principles calculations have been used extensively to determine the hydration free energies of individual ions. For the fluoride anion (F⁻), a reliable predicted value for its absolute hydration free energy in aqueous solution has been calculated.

Likewise, extensive thermodynamic data exists for anhydrous lanthanum fluoride. Calorimetric measurements have established its standard enthalpy of formation and other key thermodynamic properties at 298.15 K.

The binding of water to form the hemihydrate would be governed by the interplay of these bulk thermodynamic properties and the specific coordination chemistry of water within the crystal structure.

Nanoscience of Hydrated Lanthanum Fluoride Materials

Synthesis and Characterization of Nanocrystalline Lanthanum(+3)Fluoride Hemihydrate

The synthesis of nanocrystalline Lanthanum(+3)Fluoride, which often exists in a hydrated form, particularly when synthesized in aqueous environments, is achieved through various methods that allow for precise control over particle size, morphology, and crystallinity. nanorh.com The most common techniques are co-precipitation and solvothermal or hydrothermal methods. researchgate.netmdpi.comnih.gov

In a typical co-precipitation synthesis, an aqueous solution of a lanthanum salt, such as Lanthanum Chloride (LaCl₃), is reacted with a fluoride (B91410) source like Sodium Fluoride (NaF) or Ammonium (B1175870) Fluoride (NH₄F). researchgate.netmdpi.com The reaction parameters, including reagent concentrations, temperature, and the order of reagent addition, significantly influence the size and morphology of the resulting nanoparticles. researchgate.net For instance, syntheses conducted at higher temperatures tend to produce more ordered crystals. researchgate.net

Solvothermal and hydrothermal methods involve a chemical reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or another solvent (solvothermal). mdpi.comnih.gov These methods are widely used to produce well-defined, crystalline LaF₃ nanoparticles. nih.gov The choice of solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, can affect the final morphology and size distribution of the nanoparticles. preprints.org

A crucial aspect of modern synthesis is the use of organic ligands or stabilizers during the reaction. Molecules like citric acid, glycine (B1666218), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) can be introduced to control crystal growth, prevent aggregation, and modify the surface properties of the nanoparticles. researchgate.netmdpi.compleiades.online Syntheses performed in the presence of organic acids like citric acid have been shown to result in smaller particle sizes compared to unmodified syntheses. researchgate.net

The characterization of the synthesized nanocrystals is performed using a suite of analytical techniques:

X-Ray Diffraction (XRD): This technique is fundamental for confirming the crystal structure of the material. Nanocrystalline Lanthanum Fluoride typically exhibits a hexagonal tysonite structure. mdpi.comresearchgate.net The average crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation. nih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape (e.g., nanorods, polyhedrons, nanoplates), and degree of aggregation. researchgate.netnih.goviaea.org

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic size distribution of the nanoparticles when dispersed in a colloid, giving insight into their aggregation state in solution. researchgate.net

Infrared Spectroscopy (FTIR): FTIR is employed to verify the successful attachment of organic ligands to the nanoparticle surface by identifying the characteristic vibrational bands of the functional groups on the ligand molecules. researchgate.netmdpi.com

Table 1: Comparison of Synthesis Methods for Lanthanum Fluoride Nanocrystals

| Synthesis Method | Precursors | Typical Stabilizer/Ligand | Key Findings | Reference |

|---|---|---|---|---|

| Co-precipitation | LaCl₃, NaF | Citric Acid, Glycine | Presence of organic acids leads to a decrease in particle size. Temperature affects crystal order. | researchgate.net |

| Solvothermal | LaCl₃, NH₄F | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP) | Ethanol as a reaction medium produced smaller, more uniform nanoparticles compared to ethylene glycol. PVP was identified as an effective stabilizer. | mdpi.compreprints.org |

| Hydrothermal | Lanthanum Salts, NH₄F | None specified | Facile route to produce hexagonal LaF₃ nanocrystals with rod-like and perforated morphologies. Average crystallite sizes range from 12 to 35 nm. | nih.gov |

Size- and Morphology-Dependent Structural and Electronic Properties

The structural and electronic properties of nanocrystalline this compound are intrinsically linked to its size and morphology. When the dimensions of the nanocrystals are reduced to a scale comparable to the material's exciton (B1674681) Bohr radius, quantum confinement effects become prominent. inflibnet.ac.inyoutube.com This phenomenon alters the electronic structure from the continuous energy bands found in bulk materials to discrete, quantized energy levels. researchgate.net A primary consequence of quantum confinement is the widening of the band gap, which means more energy is required to excite an electron from the valence band to the conduction band. youtube.com

While Lanthanum Fluoride itself is a wide bandgap insulator, these quantum effects are critical, especially when the nanoparticles are doped with other optically active lanthanide ions. researchgate.net The electronic and optical properties, such as luminescence, show a strong dependence on the nanoparticle size. For example, the luminescence lifetime of doped LaF₃ nanoparticles has been observed to vary with the average particle size, a phenomenon attributed to the increased influence of surface effects and quenching mechanisms in smaller particles. researchgate.net The high surface-area-to-volume ratio in smaller nanocrystals means that surface defects and ligands, such as hydroxyl (-OH) groups from residual water, can act as non-radiative decay pathways, quenching luminescence. researchgate.net

The morphology of the nanocrystals—whether they are spherical, rod-shaped, or plate-like—also plays a role in their properties. The shape can be precisely controlled by adjusting synthesis parameters, such as the type and concentration of ligands and the pH of the reaction medium. iaea.org Different crystal facets can exhibit different reactivities and surface energies, which in turn influences how the nanoparticles interact with their environment and can affect their electronic characteristics.

Table 2: Influence of Nanoparticle Size on Material Properties

| Property | Size-Dependent Effect | Underlying Principle | Reference |

|---|---|---|---|

| Band Gap | Increases as particle size decreases. | Quantum confinement leads to the splitting of continuous energy bands into discrete energy levels. | inflibnet.ac.inyoutube.com |

| Luminescence | Optical properties show strong dependence on size. Quenching effects are more pronounced in smaller particles. | Increased surface-area-to-volume ratio enhances the influence of surface quenchers (e.g., -OH groups). | researchgate.net |

| Electronic Structure | Transition from continuous density of states (bulk) to discrete energy levels (nanocrystal). | Confinement of charge carriers (electrons and holes) in a space comparable to the exciton Bohr radius. | researchgate.net |

Surface Engineering and Functionalization of Nanoparticles

Surface engineering is a critical step in tailoring the properties of this compound nanoparticles for specific applications. nanorh.com Uncoated nanoparticles tend to aggregate due to high surface energy and attractive van der Waals forces, leading to physical instability. mdpi.com Functionalization involves modifying the nanoparticle surface with organic or inorganic molecules to improve stability, introduce new functionalities, and control interactions with the surrounding medium. mdpi.commdpi.com

The attachment of ligands to the surface of LaF₃ nanoparticles is a chemical modification where the ligand molecules form a bond with the Lanthanum (La³⁺) ions on the crystal surface. researchgate.netpleiades.online This process is confirmed through techniques like FTIR spectroscopy, which can detect the vibrational modes of the attached ligands. mdpi.com

The choice of ligand has a profound impact on the material's characteristics:

Control of Size and Morphology: Ligands present during synthesis can cap the crystal surfaces, limiting their growth and resulting in smaller, more uniform nanoparticles. pleiades.online

Enhanced Luminescence: For doped LaF₃, surface ligands can passivate the surface, isolating the luminescent ions from environmental quenchers like water molecules. This reduces non-radiative decay and can lead to stronger fluorescence intensity and longer lifetimes. researchgate.net

Altered Solubility: Ligands can be chosen to render the inherently water-insoluble LaF₃ dispersible in various solvents, including organic solvents or ionic liquids, by modifying the surface from hydrophilic to hydrophobic or vice-versa. qub.ac.ukus-nano.com

Chemical Stability: A well-passivated surface can protect the nanoparticle core from oxidation or other chemical changes. rsc.org

Commonly used ligands include citrate (B86180), glycine, polyethyleneimine (PEI), polyvinylpyrrolidone (PVP), and chitosan. researchgate.netmdpi.compreprints.orgresearchgate.net For example, IR spectroscopy studies have revealed that citric acid and glycine act as surface modifiers by forming a chemical bond with the surface La³⁺ ions. researchgate.net In the case of citric acid, it is suggested that bridging or bidentate complexes are formed involving two oxygen atoms from a carboxy group. researchgate.net

Colloidal stability refers to the ability of nanoparticles to remain dispersed in a liquid without aggregating and precipitating. Surface functionalization is the key to achieving long-term colloidal stability. mdpi.com The stability is governed by the repulsive forces between particles, which must overcome the attractive van der Waals forces. mdpi.com

This is typically achieved through two main mechanisms:

Electrostatic Stabilization: Attaching charged ligands to the surface creates an electrical double layer. The resulting electrostatic repulsion between like-charged particles prevents them from approaching each other and aggregating. The magnitude of this surface charge is often quantified by the zeta potential; a value of ±30 mV is generally considered sufficient for good stability. mdpi.com

Steric Stabilization: Coating the nanoparticles with long-chain polymers (e.g., PEG, PVP) creates a physical barrier that prevents close contact between particles. mdpi.com

The dispersion properties of functionalized LaF₃ nanoparticles can be highly responsive to the environment. For nanoparticles coated with pH-sensitive ligands like citric acid, their colloidal behavior can be controlled by adjusting the pH of the medium. researchgate.net At a low pH (e.g., 3), the carboxyl groups are protonated, reducing the negative surface charge and causing the particles to coagulate. By raising the pH (e.g., to 8), the groups deprotonate, restoring the surface charge and allowing the particles to be redispersed. This reversible process can be utilized for isolating and purifying the nanoparticles. researchgate.net

Surface Chemistry and Interfacial Phenomena in Hydrated Lanthanum Fluoride Systems

Adsorption Mechanisms on Lanthanum Fluoride (B91410) Surfaces

The adsorption of fluoride ions onto lanthanum-based materials is a complex process influenced by several factors, including the specific lanthanum species, surface charge, and the chemical environment. The primary mechanisms involved are electrostatic attraction, ligand exchange, and chemical adsorption.

Sorption Kinetics and Isotherms

The rate at which fluoride is adsorbed onto lanthanum fluoride surfaces and the equilibrium distribution of fluoride between the solid and solution phases are critical for understanding and optimizing its application.

Sorption Kinetics:

The kinetics of fluoride adsorption on various lanthanum-based materials often follow the pseudo-second-order model. nih.govnih.govnih.gov This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. For instance, studies on lanthanum-impregnated bauxite (B576324) and lanthanum-modified zeolite have shown a good fit with this model. nih.govnih.gov In some cases, intraparticle diffusion is identified as the sole rate-limiting step. nih.gov The initial phase of adsorption is typically rapid, with a significant percentage of the total adsorption capacity being reached within the first few minutes. nih.gov

Sorption Isotherms:

Sorption isotherms describe how adsorbates distribute between the liquid and solid phase when the adsorption process reaches equilibrium. The Langmuir and Freundlich isotherm models are commonly used to analyze this behavior.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often suitable for describing fluoride adsorption on lanthanum-based materials, suggesting a chemisorption mechanism. nih.govnih.govnih.gov The maximum adsorption capacity (q_max) derived from the Langmuir model is a key parameter for evaluating the performance of an adsorbent. For example, lanthanum-impregnated bauxite was found to have a q_max of 18.18 mg/g for fluoride. nih.govnih.gov

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. It has been found to better describe the sorption equilibrium of fluoride on lanthanum hydroxide (B78521) in some studies. researchgate.netkoreascience.kr

The choice of the best-fitting isotherm model can provide insights into the nature of the adsorption process.

Role of Surface Charge and pH in Adsorption

The pH of the aqueous solution plays a pivotal role in the adsorption of fluoride onto lanthanum fluoride surfaces by influencing both the surface charge of the adsorbent and the speciation of fluoride in the solution.

The surface of lanthanum-based adsorbents can become protonated or deprotonated depending on the pH, leading to a positive or negative surface charge. The point of zero charge (pH_zpc) is the pH at which the net surface charge is zero.

At a pH below the pH_zpc, the surface of the adsorbent is predominantly positively charged, which favors the electrostatic attraction of negatively charged fluoride ions (F⁻).

Conversely, at a pH above the pH_zpc, the surface becomes negatively charged, leading to electrostatic repulsion of fluoride ions and a decrease in adsorption efficiency.

Studies have shown that the optimal pH for fluoride adsorption on lanthanum-modified materials is often in the acidic to neutral range (approximately pH 5.0–7.0). nih.gov For instance, the pH_zpc for a lanthanum-modified bone waste composite was determined to be 11.4, indicating a wide pH range where the surface is positively charged and conducive to fluoride adsorption. researchgate.net Similarly, the pH_zpc of lanthanum-modified zeolite was found to be 8.8. nih.gov

The pH also affects the speciation of fluoride. In aqueous solutions, fluoride can exist as HF at low pH. However, in the optimal pH range for adsorption, the dominant species is the fluoride ion (F⁻), which is readily attracted to the positively charged surface of the adsorbent.

Ligand Exchange and Electrostatic Interactions

The primary mechanisms governing the adsorption of fluoride onto lanthanum fluoride surfaces are a combination of electrostatic interactions and ligand exchange. nih.govnih.govnih.govresearchgate.net

Electrostatic Interactions: As discussed previously, when the pH of the solution is below the point of zero charge (pH_zpc) of the lanthanum-based adsorbent, the surface carries a net positive charge. This positive charge electrostatically attracts the negatively charged fluoride ions present in the water, initiating the adsorption process. nih.govresearchgate.net

Ligand Exchange: This mechanism involves the displacement of surface hydroxyl groups (–OH) on the hydrated lanthanum fluoride surface by fluoride ions. nih.govnih.govresearchgate.net This process is a form of chemisorption where a chemical bond is formed between the lanthanum and the fluoride. The reaction can be represented as:

La–OH + F⁻ ⇌ La–F + OH⁻

Evidence for ligand exchange comes from various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which show changes in the surface functional groups after fluoride adsorption. nih.govnih.gov The release of hydroxide ions into the solution, leading to a slight increase in pH during the adsorption process, further supports this mechanism. nih.gov

In some systems, a stronger chemical interaction, described as chemical adsorption, is observed, leading to a more robust La–F bond. nih.govresearchgate.net The interplay between electrostatic attraction and ligand exchange contributes to the high efficiency of lanthanum-based materials for fluoride removal.

Non-Stoichiometric Dissolution Behavior in Aqueous Media

Contrary to the classical assumption of stoichiometric dissolution, studies have revealed that lanthanum fluoride (LaF₃) exhibits non-stoichiometric dissolution in aqueous electrolyte solutions. researchgate.net This phenomenon is characterized by the preferential dissolution of fluoride ions over lanthanum ions. researchgate.net

Experimental evidence from solubility measurements of LaF₃ powder and single crystals has shown that the concentration of dissolved fluoride ions (cF⁻) is significantly greater than three times the concentration of dissolved lanthanum ions (cLa³⁺). researchgate.net In fact, the dissolution of the La³⁺ cation can be undetectable in some cases. researchgate.net

This preferential dissolution of fluoride ions leads to the formation of positively charged "fluoride-vacancies" on the LaF₃ surface. researchgate.net This charge separation at the solid/solution interface has been corroborated by X-ray photoelectron spectroscopy (XPS) analysis of LaF₃ surfaces treated with electrolyte solutions. researchgate.net

Furthermore, it has been observed that the preferential dissolution of fluoride ions is accompanied by the simultaneous adsorption of an almost equivalent amount of anions from the electrolyte solution, such as nitrate (B79036) ions (NO₃⁻). researchgate.net This has been confirmed through both solution measurements and surface analysis using diffuse reflectance IR Fourier transform (DRIFT) spectrometry. researchgate.net The membrane potential as a function of fluoride dissolution also supports this observation. researchgate.net

This non-stoichiometric dissolution behavior is a key factor in understanding the surface chemistry and interfacial properties of lanthanum fluoride in aqueous environments.

Interaction with Aqueous Environments and Complex Formation

The interaction of lanthanum fluoride with aqueous environments is a multifaceted process involving dissolution, surface reactions, and complex formation. Lanthanum fluoride itself is considered a water-insoluble compound. chemicalbook.comamericanelements.com However, its behavior in water is not entirely inert, as evidenced by its non-stoichiometric dissolution and the formation of various aqueous complexes.

Speciation of Lanthanum and Fluoride in Solution

Lanthanum Speciation: In aqueous solutions, the lanthanum ion (La³⁺) can form complexes with various ligands, including fluoride, hydroxide, and carbonate ions. The formation of these complexes is dependent on the pH and the concentration of the respective ligands. For instance, in the presence of fluoride ions, lanthanum can form complexes such as [LaF]²⁺. mdpi.com The interaction is not limited to simple ion pairing; in some systems, polymeric complex compounds can form where fluoride ions act as bridges between lanthanum centers. iaea.org In solutions containing other ligands, such as lactate, complex species like [NdLactate(DEHP)₂]x have been observed, suggesting that lanthanum can form similar polynuclear complexes. pnnl.gov

Fluoride Speciation: The speciation of fluoride in solution is highly pH-dependent. At low pH values, fluoride exists predominantly as hydrofluoric acid (HF). As the pH increases, the equilibrium shifts towards the formation of the fluoride ion (F⁻). The interaction between lanthanum and fluoride can lead to the formation of ternary complexes in the presence of other ligands. For example, the addition of fluoride to aqueous solutions of lanthanum complexes with DTMA results in the formation of [F·Ln·DTMA]²⁺, where a water molecule in the coordination sphere is displaced by fluoride. researchgate.net

The following table provides a simplified overview of the potential speciation of lanthanum and fluoride in an aqueous environment containing both ions.

| Ion | Potential Species in Aqueous Solution | Influencing Factors |

| Lanthanum (La³⁺) | La³⁺(aq), [LaF]²⁺, La(OH)₃, La₂(CO₃)₃, Polynuclear complexes | pH, Fluoride concentration, Presence of other ligands (e.g., carbonate, organic ligands) |

| Fluoride (F⁻) | F⁻(aq), HF, [LaF]²⁺, Ternary complexes | pH, Lanthanum concentration, Presence of other complexing agents |

This table is a simplified representation and the actual speciation can be more complex depending on the specific conditions of the aqueous system.

Phase Transformations and Thermal Behavior of Hydrated Lanthanum Fluorides

Thermal Analysis (TGA, DTA, DSC) for Hydration State Assessment

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are standard techniques used to study the thermal decomposition of hydrated salts. For a hypothetical Lanthanum(+3)fluoride hemihydrate, these analyses would be crucial for determining the temperature and nature of its dehydration.

Dehydration Processes and Temperature-Induced Phase Changes

It is anticipated that upon heating, this compound would undergo a dehydration process, losing its half-mole of water to form anhydrous Lanthanum Fluoride (B91410) (LaF₃). This process would be observable as a weight loss in a TGA curve. The temperature at which this occurs would be characteristic of the compound. For instance, studies on surface-modified Lanthanum Fluoride nanocrystals have indicated the removal of water molecules and hydroxyl groups at temperatures up to 150°C. researchgate.net

The dehydration may occur in a single step or through multiple steps. Research on analogous compounds, such as hydrated neodymium fluorides (NdF₃·xH₂O), has shown a stepwise dehydration process where hydrates with lower water content are formed as intermediates before complete dehydration to the anhydrous form. researchgate.net For example, the dehydration of NdF₃·(1–0.5)H₂O was observed to proceed through NdF₃·0.25H₂O and NdF₃·0.13H₂O intermediates. researchgate.net A similar stepwise water loss could potentially be observed for this compound.

The DTA and DSC analyses would indicate whether these dehydration steps are endothermic or exothermic. Typically, the removal of water of crystallization is an endothermic process, which would be represented by a corresponding peak in the DTA/DSC curve.

Without experimental data, a precise data table for the dehydration process cannot be constructed.

Pressure-Induced Structural Transitions

The application of high pressure can induce structural phase transitions in crystalline materials. Studies on anhydrous Lanthanum Fluoride (LaF₃) have shown that it undergoes phase transitions under pressure. However, there is no specific information available in the reviewed literature regarding pressure-induced transitions in this compound. The presence of water molecules within the crystal lattice would likely influence its compressibility and the pressures at which any phase transitions might occur, but the specific nature of these changes remains uninvestigated.

Investigation of Polymorphism and Phase Stability

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While anhydrous Lanthanum Fluoride is known to exist in the tysonite structure, information regarding the polymorphism and phase stability of its hemihydrate form is not available. The conditions under which different polymorphs of LaF₃·0.5H₂O might form, and their relative stabilities, are subjects that require experimental investigation.

Luminescence Mechanisms and Doping in Hydrated Lanthanum Fluorides

Fundamental Luminescence Properties of Lanthanum Fluoride (B91410) Hosts

Lanthanum fluoride (LaF₃) serves as an excellent host material for luminescent applications due to its intrinsic structural and optical properties. conicet.gov.ar Its crystals provide a stable and efficient environment for the incorporation of activator ions, which are responsible for the emission of light. conicet.gov.ariaea.org The low phonon energy of the fluoride lattice is a key advantage, minimizing non-radiative energy losses and enhancing the luminescence efficiency of the dopant ions. researchgate.netalfa-chemistry.com This makes LaF₃ a suitable matrix for both upconversion and downconversion processes. alfa-chemistry.com

Influence of Phonon Energy on Non-Radiative Relaxation

The efficiency of a luminescent material is significantly influenced by the rate of non-radiative relaxation, a process where the excited state energy of a dopant ion is dissipated as heat to the host lattice in the form of phonons (lattice vibrations). In lanthanide-doped materials, the "energy gap law" is a widely recognized principle that describes this phenomenon. acs.org This law posits that the rate of multiphonon non-radiative relaxation decreases exponentially as the energy gap between the excited and the next lower electronic state of the dopant ion increases. acs.org

Host materials with low maximum phonon energies are desirable because more phonons are required to bridge a given energy gap, making the non-radiative process less probable. researchgate.netacs.org Lanthanum fluoride is an ideal host in this regard due to its relatively low phonon energies compared to oxide-based materials. researchgate.netalfa-chemistry.com This characteristic reduces the probability of non-radiative decay, thereby increasing the quantum efficiency of the luminescence. researchgate.net The multiphonon orbit-lattice relaxation rates in LaF₃ are faster and show a slower convergence with the order of the process compared to LaBr₃ and LaCl₃, a difference attributed to its distinct phonon density of states and stronger crystalline field. acs.org

The relationship between the non-radiative relaxation rate (W_nr) and the energy gap (ΔE) can be described by the following equation:

W_nr = C * exp(-α * ΔE)

where:

W_nr is the non-radiative relaxation rate.

C and α are constants that are characteristic of the host material.

ΔE is the energy gap to the next lowest level.

This exponential dependence underscores the critical importance of a low-phonon-energy host like lanthanum fluoride for achieving efficient luminescence, particularly for transitions with smaller energy gaps.

Electronic Transitions and Energy Level Diagrams

The luminescence in doped lanthanum fluoride originates from electronic transitions within the energy levels of the incorporated rare-earth ions. nih.govresearchgate.net When a dopant ion absorbs energy, typically from an external light source, an electron is promoted to a higher energy level. researchgate.net The subsequent return of the electron to a lower energy level can occur via a radiative pathway, resulting in the emission of a photon. acs.org The specific wavelengths of light absorbed and emitted are determined by the energy differences between the electronic states of the dopant ion, which are influenced by the crystal field of the LaF₃ host. acs.orgresearchgate.net

An energy level diagram is a crucial tool for visualizing these transitions. For instance, in erbium (Er³⁺)-doped LaF₃, excitation into higher energy levels can lead to emissions in the visible and near-infrared regions as the electron cascades down through various intermediate levels. researchgate.net Each transition between two specific energy levels corresponds to a characteristic emission peak in the luminescence spectrum. nih.gov

For example, in Samarium (Sm³⁺)-doped LaF₃, prominent emission peaks are observed at 561 nm, 597 nm, and 641 nm. nih.gov These correspond to the transitions from the ⁴G₅/₂ excited state to the ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ lower energy states, respectively. nih.gov Similarly, Dysprosium (Dy³⁺)-doped LaF₃ can exhibit both blue and yellow emissions, which can combine to produce white light. nih.gov

| Dopant Ion | Excited State | Ground/Intermediate State | Emission Wavelength (nm) | Transition |

|---|---|---|---|---|

| Sm³⁺ | ⁴G₅/₂ | ⁶H₅/₂ | 561 | ⁴G₅/₂ → ⁶H₅/₂ |

| Sm³⁺ | ⁴G₅/₂ | ⁶H₇/₂ | 597 | Magnetic Dipole |

| Sm³⁺ | ⁴G₅/₂ | ⁶H₉/₂ | 641 | Electric Dipole |

| Dy³⁺ | Blue and Yellow Emission Bands | Results in white light emission |

Rare Earth Ion Doping and Activation Mechanisms